molecular formula C8H9N3O B13007467 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B13007467
M. Wt: 163.18 g/mol
InChI Key: JVVNBORVYVBQHU-UHFFFAOYSA-N
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Description

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring

Preparation Methods

The synthesis of 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one typically involves the reaction of acylpyruvic acids with 2,3-diaminopyridine. This reaction proceeds under mild conditions to yield the desired product. The general reaction scheme is as follows:

    Starting Materials: Acylpyruvic acids and 2,3-diaminopyridine.

    Reaction Conditions: Mild conditions, often at room temperature.

    Product: this compound.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one can be compared with other similar compounds, such as:

    1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl-ethanone: This compound has a trifluoromethyl group, which may impart different electronic properties.

    3-Acylmethylene-1H-3,4-dihydropyrido[2,3-b]pyrazin-2-ones: These compounds have acylmethylene groups, which can influence their reactivity and biological activity.

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical modifications and applications.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C8H9N3O/c1-11-5-7(12)10-8-6(11)3-2-4-9-8/h2-4H,5H2,1H3,(H,9,10,12)

InChI Key

JVVNBORVYVBQHU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C=CC=N2

Origin of Product

United States

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